molecular formula C23H28N6O2 B2829216 7-butyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1-phenethyl-1H-purine-2,6(3H,7H)-dione CAS No. 1013992-34-1

7-butyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1-phenethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2829216
CAS RN: 1013992-34-1
M. Wt: 420.517
InChI Key: WGUDJFYCJAHTBU-UHFFFAOYSA-N
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Description

7-butyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1-phenethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H28N6O2 and its molecular weight is 420.517. The purity is usually 95%.
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Scientific Research Applications

Receptor Affinity and Psychotropic Properties

One study focused on the design of new series of 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione, aiming to explore their potential as ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors with possible psychotropic activity (Chłoń-Rzepa et al., 2013). The study revealed that certain compounds displayed antidepressant-like effects and anxiolytic-like activity, highlighting the therapeutic potential of purine derivatives in psychotropic drug development.

Metal-Mediated Base Pairing in Nucleic Acids

Another area of application involves the use of purine derivatives in the study of metal-mediated base pairs within the context of nucleic acids. Research on metal complexes of 6-pyrazolylpurine derivatives provided insights into their structural characterization and the potential for specific recognition of canonical nucleobases, which could be pivotal for the development of novel DNA structures and the study of genetic interactions (Sinha et al., 2015).

Anticancer and Cytotoxic Activities

The exploration of carboxamide derivatives of benzo[b][1,6]naphthyridines, which share a structural resemblance to the purine core, has demonstrated potent cytotoxic activities against various cancer cell lines (Deady et al., 2003). Such studies are crucial for the development of new anticancer agents and for understanding the biochemical pathways involved in cancer cell proliferation and death.

Catalysis and Synthetic Chemistry

Purine derivatives have also found applications in catalysis and synthetic chemistry. For example, the use of triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica has been reported for the synthesis of pyridine-pyrimidines and their bis-derivatives, showcasing the versatility of purine structures in facilitating chemical reactions under environmentally friendly conditions (Rahmani et al., 2018).

properties

IUPAC Name

7-butyl-8-(3,5-dimethylpyrazol-1-yl)-3-methyl-1-(2-phenylethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O2/c1-5-6-13-27-19-20(24-22(27)29-17(3)15-16(2)25-29)26(4)23(31)28(21(19)30)14-12-18-10-8-7-9-11-18/h7-11,15H,5-6,12-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGUDJFYCJAHTBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)CCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-butyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1-phenethyl-1H-purine-2,6(3H,7H)-dione

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